molecular formula C9H7F3N2O4 B1340561 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate CAS No. 403-99-6

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

Cat. No.: B1340561
CAS No.: 403-99-6
M. Wt: 264.16 g/mol
InChI Key: ZBMIUZDPVYMZAS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, following IUPAC guidelines, is 2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate . This nomenclature reflects three structural components:

  • 2,2,2-Trifluoroethyl group : A three-carbon ethyl chain with three fluorine atoms substituting all hydrogens on the terminal carbon.
  • Carbamate functional group : A carbonyl group (-COO-) bonded to an amine (-NH-).
  • 3-Nitrophenyl substituent : A benzene ring with a nitro (-NO₂) group at the meta position (carbon 3).

The numbering prioritizes the carbamate nitrogen as the parent chain’s functional group, with the nitro group’s position explicitly defined to avoid ambiguity.

Molecular Formula and Weight Analysis

The molecular formula of 2,2,2-trifluoroethyl (3-nitrophenyl)carbamate is C₉H₇F₃N₂O₄ , derived from:

  • 9 carbon atoms : 7 from the phenyl ring and 2 from the trifluoroethyl group.
  • 7 hydrogen atoms : 5 from the phenyl ring and 2 from the ethyl group.
  • 3 fluorine atoms : Entirely localized on the ethyl group.
  • 2 nitrogen atoms : One in the carbamate group and one in the nitro group.
  • 4 oxygen atoms : Two in the nitro group and two in the carbamate.

The molecular weight is 264.16 g/mol , calculated as follows:
$$
\text{MW} = (12.01 \times 9) + (1.01 \times 7) + (19.00 \times 3) + (14.01 \times 2) + (16.00 \times 4) = 264.16 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.

SMILES Notation and InChI Key Representation

The SMILES notation for this compound is:

O=C(OCC(F)(F)F)NC1=CC=CC([N+](=O)[O-])=C1  

This string encodes:

  • The carbamate group (O=C(O...)NC).
  • The trifluoroethyl moiety (OCC(F)(F)F).
  • The 3-nitrophenyl ring (C1=CC=CC([N+](=O)[O-])=C1), where [N+](=O)[O-] denotes the nitro group at position 3.

The InChI Key , a hashed version of the International Chemical Identifier, is:

ZBMIUZDPVYMZAS-UHFFFAOYSA-N  

This unique identifier facilitates database searches and ensures structural reproducibility.

Crystallographic Data and Unit Cell Parameters

As of the latest available data, crystallographic details (e.g., space group, unit cell dimensions) for this compound remain unreported in the literature. However, its solid-state properties are inferred from related carbamates:

  • Melting point : 99–100°C, indicative of moderate intermolecular forces (e.g., van der Waals interactions and dipole-dipole attractions).
  • Predicted crystal packing : Likely influenced by the polar nitro and carbamate groups, with fluorine atoms contributing to hydrophobic interactions.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMIUZDPVYMZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585354
Record name 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-99-6
Record name 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate (TFENPC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a trifluoroethyl group and a nitrophenyl moiety, contribute to its reactivity and potential applications. This article provides a comprehensive overview of the biological activity of TFENPC, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H7F3N2O4
Molecular Weight: 252.16 g/mol
Structural Features:

  • Trifluoroethyl group: Enhances lipophilicity and biological activity.
  • Nitrophenyl moiety: May facilitate interactions with biological targets.

The presence of fluorine atoms in TFENPC is significant for its chemical properties, including increased stability and reactivity compared to non-fluorinated analogs.

TFENPC has been studied for its potential as both an insecticide and herbicide. The mechanisms by which it exerts biological effects include:

  • Inhibition of Enzymatic Activity: TFENPC may inhibit specific enzymes involved in metabolic pathways in target organisms, leading to toxicity.
  • Interaction with Biological Targets: The nitrophenyl group likely enhances binding affinity to various biomolecules, influencing cellular processes.

Antimicrobial Properties

Preliminary studies suggest that TFENPC exhibits antimicrobial properties. It has shown efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Toxicological Studies

Research indicates that the compound's toxicity varies based on dosage and exposure duration. In laboratory settings, higher concentrations have resulted in cytotoxic effects on cultured cells. Notably, TFENPC's lipophilicity may contribute to its ability to penetrate cell membranes and affect intracellular targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFENPC, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Nitrophenyl carbamateC7H8N2O4Lacks trifluoromethyl group
4-Nitrophenyl (trifluoromethyl)carbamateC9H8F3N3O4Different substitution pattern
Trifluoroethyl carbamateC5H6F3NSimpler structure without aromatic ring

The trifluoroethyl group in TFENPC enhances its biological activity compared to these similar compounds due to increased lipophilicity and reactivity.

Insecticidal Activity Study

A study conducted on the insecticidal properties of TFENPC demonstrated significant activity against common agricultural pests. The results indicated a median lethal concentration (LC50) of approximately 25 µg/mL, suggesting strong potential for use in pest control applications. The study highlighted the compound's ability to disrupt normal metabolic functions in insects, leading to mortality.

Antimicrobial Efficacy Assessment

In vitro assessments of TFENPC against various bacterial strains revealed that it effectively inhibited growth at concentrations as low as 10 µg/mL. This study underscores the compound's potential as a novel antimicrobial agent, warranting further exploration into its mechanisms and applications in medicine.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound's derivatives are being investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoroethyl group enhances binding affinity to biological targets, making it a candidate for drug development.
  • Enzyme Inhibition : Research has shown that carbamates like 2,2,2-trifluoroethyl (3-nitrophenyl)carbamate can selectively inhibit serine hydrolases such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are important in lipid metabolism . This selectivity allows for the development of targeted therapies with fewer side effects.

2. Agrochemical Applications

  • Pesticide Development : The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives may exhibit insecticidal or herbicidal properties due to their ability to interact with specific biological pathways in pests.

3. Biochemical Probing

  • Proteomics : The compound has been utilized as a biochemical probe to study enzyme activity and interactions within biological systems. Its ability to form reactive intermediates allows it to label specific proteins selectively in proteomic studies. This application is crucial for understanding enzyme functions and developing new therapeutic strategies.

Case Studies

Study Focus Findings
Inhibition of MAGL Investigated the inhibitory effects on MAGL using various carbamate derivativesShowed that this compound exhibited significant selectivity for MAGL over other serine hydrolases at low concentrations
Antimicrobial Activity Assessed the antimicrobial potential of carbamate derivativesFound that certain derivatives displayed promising activity against bacterial strains, indicating potential for development as antimicrobial agents
Biochemical Probing Evaluated the use of carbamates in proteomic studiesDemonstrated selective labeling of target proteins in mouse tissue proteomes with minimal cross-reactivity, highlighting their utility in functional imaging

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent effects:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (403-99-6) 3-Nitro C₉H₇F₃N₂O₄ 264.16 High electron-withdrawing nitro group; moderate reactivity in synthesis .
N-[3-(Trifluoromethyl)phenyl] analog (1087788-83-7) 3-Trifluoromethyl C₁₀H₇F₆NO₂ 311.17 Enhanced lipophilicity due to CF₃; used in crop protection .
N-(3-Bromophenyl) analog (1087797-98-5) 3-Bromo C₉H₇BrF₃NO₂ 298.06 Bromo substituent enables cross-coupling reactions; liquid at room temperature .
N-(2-Fluoro-4-nitrophenyl) analog (1282945-45-2) 2-Fluoro, 4-Nitro C₉H₆F₄N₂O₄ 282.15 Dual electron-withdrawing groups; potential for explosive derivative applications .
N-[2-(Trifluoromethyl)phenyl] analog (1087788-47-3) 2-Trifluoromethyl C₁₀H₇F₆NO₂ 311.17 Ortho-substitution sterically hinders reactions; discontinued availability .

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoroethyl (3-nitrophenyl)carbamate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling 3-nitrophenylamine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine or pyridine). Key variables include:

  • Temperature : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the chloroformate).
  • Solvent : Anhydrous dichloromethane or THF is preferred to avoid moisture interference.
  • Molar Ratios : A 1:1.2 ratio of amine to chloroformate ensures complete conversion .
    Yields range from 65% to 85%, with impurities such as unreacted amine or trifluoroethanol byproducts identified via HPLC-MS .

Advanced: How can reaction intermediates be stabilized to improve scalability?

Answer:
Intermediate instability (e.g., carbamate formation during coupling) can be mitigated by:

  • Protecting Groups : Use tert-butyl carbamate (Boc) for amine protection, which is stable under acidic conditions and removable via TFA .
  • In Situ Quenching : Immediate extraction with cold brine reduces decomposition of the trifluoroethyl group.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing reaction time and side products .
    Scalability challenges (e.g., exothermicity) require controlled addition of reagents and real-time monitoring via FT-IR to track carbonyl intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons from 3-nitrophenyl) and δ 4.4–4.6 ppm (trifluoroethyl -CH2-) confirm structure .
    • ¹⁹F NMR : A singlet near δ -75 ppm verifies the -CF3 group .
  • HRMS : Exact mass [M+H]+ = 296.0694 (C9H8F3N2O4+) confirms molecular formula .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) .

Advanced: How do stereoelectronic effects of the trifluoroethyl group influence bioactivity?

Answer:
The -CF3 group enhances:

  • Lipophilicity : LogP increases by ~1.5 compared to ethyl analogs, improving membrane permeability .
  • Metabolic Stability : Resistance to esterase-mediated hydrolysis due to the electron-withdrawing effect of fluorine .
  • Protein Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target enzymes (e.g., carbonic anhydrase), as shown in docking studies .

Basic: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:

  • Assay Conditions : Buffer pH (optimal range: 7.0–7.4) and ionic strength affect ionization of the nitro group.
  • Impurity Profiles : HPLC purity ≥95% is critical; trace trifluoroethanol (byproduct) can inhibit enzymes non-specifically .
  • Positive Controls : Compare with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • DFT Calculations : Model the electron density of the nitro group to predict sites of nucleophilic attack (e.g., reduction to -NH2 in vivo) .
  • MD Simulations : Assess binding stability in protein pockets (e.g., cytochrome P450) using force fields parameterized for fluorine .
  • QSAR Models : Correlate substituent effects (e.g., replacing -NO2 with -Br) with activity trends using Hammett σ constants .

Basic: How does the nitro group impact solubility and formulation?

Answer:

  • Solubility : The nitro group reduces aqueous solubility (0.2 mg/mL in PBS) but enhances solubility in DMSO (≥50 mg/mL).
  • Formulation Strategies : Use cyclodextrin complexes or PEGylated liposomes to improve bioavailability .

Advanced: What are the degradation pathways under accelerated stability conditions?

Answer:
Under stress testing (40°C/75% RH, 14 days):

  • Hydrolysis : Carbamate bond cleavage generates 3-nitroaniline (identified via LC-MS) .
  • Photolysis : UV exposure (254 nm) causes nitro group reduction, forming 3-aminophenyl derivatives .
    Stabilization requires airtight, light-resistant packaging with desiccants .

Basic: What safety precautions are necessary for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic dust.
  • Storage : -20°C under argon; incompatible with strong oxidizers .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic fate?

Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹⁸O into the carbamate carbonyl via H₂¹⁸O during hydrolysis .
  • Mass Spec Tracing : Monitor ¹⁸O-labeled metabolites (e.g., 3-nitroaniline-¹⁸O) in hepatocyte incubations .
  • Applications : Quantify hepatic clearance rates and identify reactive intermediates in toxicity studies .

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